1-methyl-2-oxabicyclo[3.1.1]heptane-4-carboxylic acid
Description
Properties
CAS No. |
2613383-97-2 |
|---|---|
Molecular Formula |
C8H12O3 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
1-methyl-2-oxabicyclo[3.1.1]heptane-4-carboxylic acid |
InChI |
InChI=1S/C8H12O3/c1-8-2-5(3-8)6(4-11-8)7(9)10/h5-6H,2-4H2,1H3,(H,9,10) |
InChI Key |
YUGFNARVBCPMRC-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC(C1)C(CO2)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-methyl-2-oxabicyclo[3.1.1]heptane-4-carboxylic acid typically involves the use of specific starting materials and reaction conditions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-methyl-2-oxabicyclo[3.1.1]heptane-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-methyl-2-oxabicyclo[3.1.1]heptane-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-methyl-2-oxabicyclo[3.1.1]heptane-4-carboxylic acid involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes critical structural and functional differences between 1-methyl-2-oxabicyclo[3.1.1]heptane-4-carboxylic acid and related bicyclic carboxylic acids:
Key Comparative Insights
Bicyclic Framework and Ring Strain
- The target compound ([3.1.1]) exhibits intermediate ring strain compared to smaller frameworks like [2.1.1] (higher strain) or larger systems like [3.2.0] (lower strain). Strain influences reactivity and stability, as seen in the quantum control applications of [3.2.0] analogs .
- Amoxicillin ([3.2.0]) leverages its fused β-lactam-thiazolidine ring for antibacterial activity, highlighting how ring size and heteroatoms (N, S) dictate biological function .
Substituent Effects on Bioactivity
- The 6,6-dimethyl-4-hydroxy[3.1.1] analog demonstrates cytotoxicity against A549 cells (IC₅₀: 22.5 μM), suggesting that hydroxyl and alkene groups enhance bioactivity . In contrast, the target compound’s methyl and ether groups may reduce polarity, affecting cell permeability.
- Fluoromethyl-substituted analogs ([2.2.1]) show how electronegative substituents like fluorine alter acidity and metabolic stability, a consideration for drug design .
Biological Activity
1-Methyl-2-oxabicyclo[3.1.1]heptane-4-carboxylic acid is a bicyclic compound with potential biological activities. This article reviews its structural characteristics, biological properties, and relevant research findings.
Structural Characteristics
- Molecular Formula : CHO
- SMILES : CC12CC(C1)C(CO2)C(=O)O
- InChIKey : YUGFNARVBCPMRC-UHFFFAOYSA-N
The compound features a bicyclic structure which may contribute to its unique biological activities.
Biological Activity Overview
Despite limited literature specifically addressing the biological activity of this compound, several studies on related compounds suggest potential pharmacological properties.
Pharmacological Activities
Research on structurally similar compounds, particularly γ-butyrolactones, reveals various biological activities:
- Anti-inflammatory Properties : Some γ-butyrolactones exhibit significant anti-inflammatory effects by inhibiting key enzymes such as phospholipase A1 and caspase-1, with IC values below 0.001 μM .
- Anticancer Activity : Compounds within this class have demonstrated cytotoxicity against cancer cell lines, with IC values ranging from 0.05 μM to 0.313 μM against various cancer cells .
- Antimicrobial Effects : Certain γ-butyrolactones show potent antibacterial activities, effective against strains like Streptococcus pyogenes and Proteus mirabilis .
- Neuroprotective Effects : Some studies indicate that γ-butyrolactones can protect neuronal cells from oxidative stress and may have implications in treating neurodegenerative diseases .
Data Table: Biological Activities of Related Compounds
Case Studies and Research Findings
While specific case studies on this compound are scarce, the following insights can be drawn from related compounds:
Synthetic Studies
Research indicates that structural modifications in bicyclic compounds can lead to enhanced biological activity. For example, modifications that increase lipophilicity often improve the bioavailability and efficacy of these compounds in therapeutic applications.
Computational Studies
Computational analyses have been employed to predict the reactivity and interaction of bicyclic compounds with biological targets, providing insights into their potential mechanisms of action.
Q & A
Q. What are the defining structural features of 1-methyl-2-oxabicyclo[3.1.1]heptane-4-carboxylic acid, and how do they influence its reactivity?
The compound features a bicyclo[3.1.1]heptane framework with an oxygen atom in the oxabicyclo system and a methyl substituent at the 1-position. The rigid bicyclic structure restricts conformational flexibility, enhancing stereochemical control in reactions. The carboxylic acid group at the 4-position facilitates nucleophilic substitutions and hydrogen-bonding interactions, which are critical for its reactivity in coupling reactions (e.g., amide bond formation) .
Q. What synthetic routes are commonly used to prepare this compound?
Synthesis typically involves cyclization of pre-functionalized precursors. For example, cyclopentene derivatives can undergo oxidative cleavage followed by ring-closing metathesis or acid-catalyzed cyclization to form the bicyclic core. Post-functionalization steps, such as carboxylation via carbon dioxide insertion under palladium catalysis, are employed to introduce the carboxylic acid group .
Q. How is the compound characterized to confirm structural integrity and purity?
Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is critical for verifying stereochemistry and substituent positions. High-resolution mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography resolves absolute configuration. Polarimetry or chiral HPLC ensures enantiopurity, particularly for stereoisomeric variants .
Advanced Research Questions
Q. What experimental strategies optimize cyclization efficiency during synthesis?
Key variables include solvent polarity (e.g., dichloromethane for low dielectric stabilization of transition states), temperature control (e.g., −78°C to minimize side reactions), and catalytic systems (e.g., Grubbs catalysts for ring-closing metathesis). Computational modeling (DFT) predicts transition-state geometries, guiding reagent selection (e.g., Lewis acids like BF₃·Et₂O to stabilize intermediates) .
Q. How do steric and electronic effects of the methyl group impact regioselectivity in derivatization?
The methyl group at the 1-position creates steric hindrance, directing electrophilic attacks to the less hindered 4-carboxylic acid site. Electronic effects from the oxygen atom in the oxabicyclo system polarize the electron density, favoring nucleophilic additions at the carbonyl group. For example, amidation with benzylamine proceeds at the carboxylic acid with >90% yield under EDCI/HOBt activation .
Q. What analytical methods resolve contradictions in reported biological activity data?
Discrepancies in IC₅₀ values (e.g., enzyme inhibition assays) may arise from differences in assay conditions (pH, ionic strength) or compound purity. Orthogonal validation using surface plasmon resonance (SPR) for binding affinity and isothermal titration calorimetry (ITC) for thermodynamic profiling can reconcile conflicting results. Batch-to-batch purity must exceed 95% (HPLC-UV) to ensure reproducibility .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?
Systematic substitution at the methyl or carboxylic acid groups (e.g., replacing methyl with trifluoromethyl or esterifying the acid) modulates lipophilicity and hydrogen-bonding capacity. Pharmacophore mapping identifies critical interactions with target proteins (e.g., bacterial penicillin-binding proteins). For instance, methyl-to-ethyl substitution improves MIC values against Staphylococcus aureus by 4-fold .
Q. What computational tools predict the compound’s behavior in complex reaction systems?
Molecular dynamics (MD) simulations model solvation effects and transition states, while quantum mechanics/molecular mechanics (QM/MM) hybrid methods predict regioselectivity in multi-step reactions. Software like Gaussian or ORCA calculates frontier molecular orbitals (FMOs) to identify reactive sites for electrophilic/nucleophilic attacks .
Q. How does the compound’s stability under varying pH conditions affect experimental protocols?
The carboxylic acid group undergoes pH-dependent ionization (pKa ≈ 4.5), influencing solubility and reactivity. In acidic conditions (pH < 3), the protonated form dominates, reducing aqueous solubility but enhancing stability in organic solvents. Buffered solutions (pH 7.4) stabilize the deprotonated form for biological assays. Degradation studies (HPLC-MS) show <5% decomposition after 24 hours at 25°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
